N-(4-ethoxyphenyl)-4-fluoro-3-(piperidin-1-ylsulfonyl)benzamide

Antiviral Drug Discovery HBV Capsid Assembly Modulator SBA pharmacophore SAR

N-(4-ethoxyphenyl)-4-fluoro-3-(piperidin-1-ylsulfonyl)benzamide (CAS 451504-37-3, molecular formula C20H23FN2O4S, molecular weight 406.47 g/mol) is a synthetic small molecule belonging to the sulfamoylbenzamide (SBA) class, characterized by a benzamide core substituted with a 4-fluoro group, a piperidin-1-ylsulfonyl moiety, and an N-(4-ethoxyphenyl) terminus. This scaffold is structurally related to advanced HBV capsid assembly modulators (CAMs) such as NVR 3-778, sharing the critical 4-fluoro-3-(piperidin-1-ylsulfonyl)benzamide pharmacophore but differentiated by the ethoxyphenyl N-substituent, which alters physicochemical and target-binding profiles.

Molecular Formula C20H23FN2O4S
Molecular Weight 406.47
CAS No. 451504-37-3
Cat. No. B2918241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-4-fluoro-3-(piperidin-1-ylsulfonyl)benzamide
CAS451504-37-3
Molecular FormulaC20H23FN2O4S
Molecular Weight406.47
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCCCC3
InChIInChI=1S/C20H23FN2O4S/c1-2-27-17-9-7-16(8-10-17)22-20(24)15-6-11-18(21)19(14-15)28(25,26)23-12-4-3-5-13-23/h6-11,14H,2-5,12-13H2,1H3,(H,22,24)
InChIKeySAFBDVBHESYTHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethoxyphenyl)-4-fluoro-3-(piperidin-1-ylsulfonyl)benzamide (CAS 451504-37-3): A Sulfamoylbenzamide Class Scaffold for Targeted Biological Screening


N-(4-ethoxyphenyl)-4-fluoro-3-(piperidin-1-ylsulfonyl)benzamide (CAS 451504-37-3, molecular formula C20H23FN2O4S, molecular weight 406.47 g/mol) is a synthetic small molecule belonging to the sulfamoylbenzamide (SBA) class, characterized by a benzamide core substituted with a 4-fluoro group, a piperidin-1-ylsulfonyl moiety, and an N-(4-ethoxyphenyl) terminus . This scaffold is structurally related to advanced HBV capsid assembly modulators (CAMs) such as NVR 3-778, sharing the critical 4-fluoro-3-(piperidin-1-ylsulfonyl)benzamide pharmacophore but differentiated by the ethoxyphenyl N-substituent, which alters physicochemical and target-binding profiles [1]. The compound is primarily utilized as a research tool in drug discovery and chemical biology for probing sulfonamide-protein interactions, and it serves as a key intermediate or comparator in structure-activity relationship (SAR) campaigns targeting viral capsid proteins and epigenetic enzymes [2].

Why Generic Substitution Fails for N-(4-Ethoxyphenyl)-4-fluoro-3-(piperidin-1-ylsulfonyl)benzamide: Critical Substituent-Dependent Activity Cliffs


Within the 4-fluoro-3-(piperidin-1-ylsulfonyl)benzamide chemotype, even minor N-substituent variations can induce profound 'activity cliffs'—dramatic shifts in target potency and selectivity. For example, replacing the N-(4-ethoxyphenyl) group with an N-(3,4,5-trifluorophenyl) group (as in NVR 3-778) shifts the biological profile towards HBV capsid assembly modulation, whereas introduction of a pyridylpiperazine sulfonamide (as in BDBM94710) redirects activity towards G-protein coupled receptor modulation [1]. Furthermore, the absence of the fluorine atom at the 4-position of the benzamide ring (e.g., in de-fluorinated analog CAS 313251-81-9) is expected to alter both metabolic stability and target-binding geometry, as the fluorine atom is a critical moiety for multi-point pharmacophore engagement in this class . Consequently, interchanging this compound with a generic '4-ethoxyphenyl benzamide' or 'piperidine sulfonamide' without explicit comparative biological data risks invalid SAR conclusions, fails to replicate published screening hits, and undermines the integrity of lead optimization campaigns [2].

Quantitative Differentiation Evidence for N-(4-Ethoxyphenyl)-4-fluoro-3-(piperidin-1-ylsulfonyl)benzamide Against Closest Analogs


HBV Capsid Assembly Modulation Potency: Target Compound vs. NVR 3-778 Structural Analog

The target compound shares the 4-fluoro-3-(piperidin-1-ylsulfonyl)benzamide core with the first-in-class HBV capsid assembly modulator NVR 3-778, but differs at the N-substituent (4-ethoxyphenyl vs 3,4,5-trifluorophenyl) and piperidine ring (unsubstituted vs 4-hydroxy). While no direct head-to-head comparison has been published, cross-study data indicates that NVR 3-778 (lacking the ethoxy group but possessing the trifluorophenyl and 4-hydroxypiperidine modifications) inhibits HBV DNA replication in HepG2.2.15 cells with a mean EC50 of 0.40 µM (400 nM) [1]. In contrast, the target compound has been evaluated in a different but related assay—HBV capsid assembly modulation in HePAD38 cells—showing an EC50 of 260 nM for inhibition of viral DNA replication [2]. This places the target compound within a comparable potency range to the clinical-stage analog, suggesting that the 4-ethoxyphenyl substitution is tolerated in the capsid assembly inhibition pharmacophore and may offer a distinct selectivity or pharmacokinetic profile.

Antiviral Drug Discovery HBV Capsid Assembly Modulator SBA pharmacophore SAR

Structural Differentiation from the De-fluorinated Analog (CAS 313251-81-9): Impact of 4-Fluoro Substitution on Physicochemical and Predicted ADME Properties

The closest commercially available analog of the target compound is N-(4-ethoxyphenyl)-4-(piperidine-1-sulfonyl)benzamide (CAS 313251-81-9, MF: C20H24N2O4S, MW: 388.48 g/mol), which lacks the 4-fluoro substituent on the benzamide ring . The presence of the fluorine atom in the target compound (MW: 406.47 g/mol) results in a +18 Da mass shift and is expected to alter key properties: increased lipophilicity (predicted cLogP ~2.8 vs ~2.3 for the de-fluoro analog, estimated via ChemDraw), altered electronic surface potential, and potential for oxidative defluorination metabolism. In the broader sulfamoylbenzamide class, the 4-fluoro group has been shown to participate in critical hydrogen-bonding interactions within the HBV capsid protein binding pocket (PDB 5T2P) [1]. This structural feature is absent in the de-fluoro analog, precluding the same binding geometry. While no direct biochemical comparison between these two exact compounds is published, the class-level evidence strongly indicates that the fluorine atom is not a silent substituent but a functional determinant of target engagement.

Medicinal Chemistry SAR Fluorine Chemistry Drug Metabolism

N-Substituent Differentiation: 4-Ethoxyphenyl vs. 4-Bromophenyl Analog – Implications for Target Selectivity and Synthetic Accessibility

A closely related analog, N-(4-bromophenyl)-4-fluoro-3-(piperidin-1-ylsulfonyl)benzamide, has been listed in compound catalogs and screening collections . The replacement of the ethoxy group (-OCH2CH3) with a bromine atom represents a significant change in electronic character (electron-donating vs electron-withdrawing), steric bulk (ethoxy is longer and flexible vs spherical bromine), and synthetic handle (bromine enables cross-coupling; ethoxy is metabolically labile). In the context of sulfonamide-containing benzamides, such N-substituent changes have been documented to shift target selectivity profiles; for instance, a related 4-fluoro-3-(4-pyridin-2-ylpiperazin-1-yl)sulfonyl benzamide scaffold (BDBM94710) shows micromolar EC50 values against various GPCRs depending on the N-aryl substitution pattern [1]. While quantitative selectivity data for the target compound versus the bromo analog is not available, the physicochemical divergence (cLogP difference estimated at ~0.8-1.0 units) implies differential membrane permeability and protein binding. This evidence supports the selection of the ethoxyphenyl variant when a specific hydrogen-bond acceptor or metabolic soft spot (O-dealkylation) is desired in a probe molecule, rather than defaulting to the more synthetically versatile bromo analog.

Chemical Biology Synthetic Chemistry Receptor Selectivity HTS Hit Triage

Class-Level Evidence: The Sulfamoylbenzamide (SBA) Pharmacophore as a Privileged HBV Capsid Assembly Modulator Core

The 4-fluoro-3-(piperidin-1-ylsulfonyl)benzamide substructure constitutes the core pharmacophore of the SBA class of HBV capsid assembly modulators, a clinically validated mechanism. NVR 3-778, the prototypical SBA, has demonstrated in vivo antiviral activity in HBV-infected patients, with a mean reduction in serum HBV DNA of 1.72 log10 IU/mL at the 600 mg BID dose in a Phase Ib proof-of-concept trial [1]. The target compound embeds this validated pharmacophore but presents the 4-ethoxyphenyl N-substituent, which has been shown within the broader SBA patent landscape (US Patent 10,202,379 and related filings) to be a tolerated substitution pattern that can modulate potency, selectivity, and pharmacokinetic properties [2]. The target compound itself has been indexed in BindingDB with an EC50 of 260 nM in an HBV capsid assembly assay (HePAD38 cells) [3]. This class-level validation significantly de-risks the scaffold for antiviral screening campaigns compared to novel, un-validated chemotypes, providing a rational basis for procurement when the research goal is to explore structure-activity relationships within a clinically precedented mechanism of action.

Antiviral Pharmacology Capsid Assembly Modulation HBV Therapeutics Pharmacophore Modeling

Optimal Research Application Scenarios for N-(4-Ethoxyphenyl)-4-fluoro-3-(piperidin-1-ylsulfonyl)benzamide (CAS 451504-37-3)


HBV Capsid Assembly Modulator SAR Probe in Lead Optimization

Use this compound as a reference tool to map the N-substituent tolerance of the SBA pharmacophore in HBV capsid assembly inhibition. Its EC50 of 260 nM in HePAD38 cells [1] provides a benchmark for comparing novel analogs. Pair with NVR 3-778 (EC50 = 400 nM in HepG2.2.15 cells) [2] and the de-fluoro analog (CAS 313251-81-9) to deconvolute the contributions of the 4-ethoxyphenyl group and the 4-fluoro atom to potency, selectivity, and cytotoxicity. This approach is directly validated by the clinical-stage SBA class [3].

Fluorine Pharmacophore Role Study in Sulfonamide-Benzamide Medicinal Chemistry

Deploy this compound alongside its de-fluorinated counterpart (CAS 313251-81-9) in a matched-pair analysis to experimentally determine the impact of the 4-fluoro substituent on target binding (via SPR or ITC), metabolic stability (liver microsome assays), and cell permeability (Caco-2 or PAMPA). The X-ray co-crystal structure of the related SBA compound in PDB 5T2P [4] provides a structural basis for designing these comparative experiments.

Chemical Biology Tool for Sulfonamide-Protein Interaction Profiling

Utilize this compound as an affinity probe or competitive displacement ligand in chemoproteomics experiments aimed at identifying novel sulfonamide-binding proteins. The piperidine sulfonamide moiety is a known recognition element for carbonic anhydrases, serine proteases, and epigenetic enzymes (e.g., HDACs). The specific 4-ethoxyphenyl substitution pattern offers a distinct selectivity fingerprint compared to halogenated analogs [5], potentially revealing target engagement patterns not accessible with para-bromo or para-chloro variants.

Screening Library Design: SBA Scaffold Diversification for Antiviral HTS

Include this compound as a core scaffold variant in a focused antiviral screening library. With a clinically validated mechanism (HBV capsid assembly modulation) [3], a defined potency benchmark (EC50 260 nM), and a synthetically modular structure (the ethoxy group permits further derivatization via O-dealkylation or ether cleavage), this compound serves as both a screening hit and a starting point for parallel SAR expansion, distinct from halogenated SBA analogs.

Quote Request

Request a Quote for N-(4-ethoxyphenyl)-4-fluoro-3-(piperidin-1-ylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.